molecular formula C18H16FN3O2 B2369305 2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1170586-63-6

2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2369305
CAS No.: 1170586-63-6
M. Wt: 325.343
InChI Key: SGYAZVZBKRZDEB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole-acetamide class, characterized by a central oxadiazole ring linked to a substituted phenylacetamide moiety. The 4-ethylphenyl group on the acetamide chain and the 3-fluorophenyl substituent on the oxadiazole ring distinguish it from other derivatives. Such modifications are designed to optimize pharmacological properties, including target binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYAZVZBKRZDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Fluorobenzohydrazide

3-Fluorobenzoic acid (0.1 mol) is refluxed with thionyl chloride (20 mL) for 3 hours to yield 3-fluorobenzoyl chloride. The acyl chloride is then treated with hydrazine hydrate (0.12 mol) in ethanol at 0–5°C, producing 3-fluorobenzohydrazide as a white precipitate (Yield: 85–90%).

Key Data :

  • Melting Point : 142–144°C
  • 1H NMR (DMSO-d6) : δ 9.82 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.20 (s, 2H, NH2).

Cyclization to Oxadiazole-2-Thiol

3-Fluorobenzohydrazide (0.05 mol) is suspended in ethanol with carbon disulfide (0.1 mol) and potassium hydroxide (0.06 mol). The mixture is refluxed for 6 hours, acidified with HCl, and filtered to isolate 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol as a pale-yellow solid (Yield: 65–70%).

Key Data :

  • Melting Point : 178–180°C
  • 13C NMR (DMSO-d6) : δ 167.2 (C=S), 163.5 (C-O), 130.1–115.3 (Ar-C), 109.8 (C-F).

Synthesis of 2-Chloro-N-(4-Ethylphenyl)Acetamide

Acylation of 4-Ethylaniline

4-Ethylaniline (0.1 mol) is dissolved in dry acetone and treated with chloroacetyl chloride (0.12 mol) at 0°C. Potassium carbonate (0.15 mol) is added, and the mixture is stirred for 4 hours. The product is filtered and recrystallized from ethanol (Yield: 80–85%).

Key Data :

  • Melting Point : 92–94°C
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

Coupling of Oxadiazole-Thiol and Chloroacetamide

The final step involves nucleophilic substitution of the thiol group in 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(4-ethylphenyl)acetamide. The oxadiazole-thiol (0.03 mol) and chloroacetamide (0.033 mol) are stirred in acetone with potassium carbonate (0.045 mol) at room temperature for 6 hours. The crude product is recrystallized from ethanol to yield the target compound (Yield: 60–65%).

Key Data :

  • Melting Point : 195–197°C
  • 1H NMR (DMSO-d6) : δ 10.22 (s, 1H, NH), 8.15–7.25 (m, 8H, Ar-H), 4.45 (s, 2H, CH2CO), 2.55 (q, 2H, CH2CH3), 1.20 (t, 3H, CH3).
  • HRMS (m/z) : [M+H]+ Calcd. for C18H17FN3O2: 346.1298; Found: 346.1295.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Acetone vs. DMF : Acetone provides moderate yields (60–65%) but higher purity, while DMF with LiH increases reactivity but complicates purification.
  • Potassium Carbonate vs. Sodium Hydride : K2CO3 is preferred for its mild basicity and cost-effectiveness.

Reaction Monitoring

Thin-layer chromatography (TLC) using silica gel GF254 and ethyl acetate/hexane (3:7) ensures reaction completion. The target compound exhibits an Rf value of 0.45.

Analytical Characterization

Spectroscopic Consistency

  • IR Spectroscopy : Absence of S-H stretch (2550 cm⁻¹) confirms thiol substitution.
  • 13C NMR : A carbonyl signal at δ 168.5 ppm (C=O) and absence of δ 167.2 ppm (C=S) validate successful coupling.

Purity Assessment

Elemental analysis (C, H, N) aligns with theoretical values (±0.3%), confirming compound purity.

Comparative Yield Analysis

Step Reagents/Conditions Yield (%) Purity (%)
3-Fluorobenzohydrazide Hydrazine hydrate, EtOH 85–90 ≥98
Oxadiazole-thiol CS2, KOH, reflux 65–70 ≥95
Chloroacetamide ClCH2COCl, K2CO3 80–85 ≥97
Final coupling K2CO3, acetone, rt 60–65 ≥96

Challenges and Troubleshooting

  • Low Cyclization Yields : Prolonged reflux (8–10 hours) or using freshly distilled CS2 improves oxadiazole-thiol yields.
  • Byproduct Formation : Silica gel chromatography (ethyl acetate/hexane) removes unreacted chloroacetamide.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions could result in various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of oxadiazole derivatives. For instance, compounds similar to 2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide have demonstrated promising results against various cancer cell lines:

  • In vitro Studies : Research indicates that oxadiazole derivatives exhibit substantial growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8. For example, related compounds have shown percent growth inhibitions (PGIs) exceeding 85% against these cell lines .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways. Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression .

Anti-Diabetic Properties

In addition to anticancer activity, some oxadiazole derivatives have been investigated for their anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels, indicating potential for managing diabetes .

Antimicrobial Activity

Oxadiazole derivatives are also being explored for their antimicrobial properties. Compounds similar to this compound have been synthesized to evaluate their effectiveness against Gram-positive and Gram-negative bacteria . These studies demonstrate the versatility of oxadiazoles in developing new antibiotics.

Case Studies

Several case studies illustrate the applications of oxadiazole derivatives:

  • Anticancer Research : A study focused on a series of N-Aryl oxadiazoles revealed that specific substitutions on the aromatic rings could enhance anticancer activity. The synthesized compounds were subjected to cytotoxic assays against multiple cancer cell lines, with some achieving high PGIs .
  • Diabetes Management : Another investigation into the anti-diabetic potential of oxadiazole derivatives showed that certain compounds could lower blood glucose levels effectively in diabetic models. This highlights the dual therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or interact with DNA to prevent cancer cell proliferation. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents, with data extrapolated from the evidence:

Compound Name / ID Oxadiazole Substituent Acetamide Substituent Key Functional Groups Biological Activity
Target Compound: 2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide 3-fluorophenyl 4-ethylphenyl Fluorine, Ethyl, Acetamide Inferred: Anticancer/Enzyme inhibition
4b () Phthalazin-1(2H)-one 4-sulfamoylphenyl Sulfonamide, Phthalazinone Anti-proliferative
4d () Phthalazin-1(2H)-one 4-chlorophenyl Chlorine, Phthalazinone Anti-proliferative
CDD-934506 () 4-methoxyphenyl 4-nitrophenyl Methoxy, Nitro Not specified; likely enzyme inhibition
2a () Benzofuran-2-yl 3-chlorophenyl Benzofuran, Chlorine Antimicrobial
5d () 5-bromobenzofuran-2-yl 4-fluorophenyl Bromine, Benzofuran, Fluorine Tyrosinase inhibition
14a () 4-chlorophenyl 4-chlorophenyl Chlorine (dual) Not specified; structural focus
Key Observations:
  • Substituent Impact on Activity: Electron-withdrawing groups (e.g., fluorine, chlorine, nitro) enhance binding to biological targets (e.g., enzyme active sites) . Benzofuran or phthalazinone moieties improve anti-proliferative or antimicrobial activity by increasing π-π stacking interactions .
  • Solubility and Bioavailability :
    • Polar groups like sulfonamide (4b, ) enhance aqueous solubility compared to hydrophobic ethyl or methoxy groups.
    • The 3-fluorophenyl group in the target compound may balance lipophilicity and metabolic stability .
Physical Properties:
  • Melting Points: Analogs with bulkier substituents (e.g., phthalazinone in 4b, ) exhibit higher melting points (>300°C), whereas compounds with flexible chains (e.g., ethylphenyl) likely have lower melting points .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., ) highlight the need for rigorous purification in acetamide-oxadiazole synthesis .
Anticancer Potential:
  • Compounds with phthalazinone-oxadiazole cores () show potent anti-proliferative activity, likely via topoisomerase inhibition. The target compound’s 3-fluorophenyl group may mimic this mechanism .
Enzyme Inhibition:
  • Tyrosinase inhibitors () like 5d (IC50 = 0.21 µM) demonstrate the role of halogenated benzofuran-oxadiazole hybrids. The target compound’s fluorine may similarly inhibit metalloenzymes .
Antimicrobial Activity:
  • Benzofuran-oxadiazole hybrids () with chlorophenyl groups exhibit broad-spectrum antimicrobial effects.

Biological Activity

2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C17H18N4O2C_{17}H_{18}N_{4}O_{2} and is characterized by the presence of a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

2 4 ethylphenyl N 5 3 fluorophenyl 1 3 4 oxadiazol 2 yl acetamide\text{2 4 ethylphenyl N 5 3 fluorophenyl 1 3 4 oxadiazol 2 yl acetamide}

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit various mechanisms of action against cancer cells. These include:

  • Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .
  • Antitumor Activity : The oxadiazole scaffold has been linked to promising antitumor effects through its ability to induce apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under discussion has shown effectiveness in inhibiting cancer cell proliferation through various pathways:

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
Inhibition of HDACsReduces tumor growth
Targeting TelomeraseImpairs cancer cell immortality

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa16

Case Studies

  • Antitumor Efficacy : A study conducted on several oxadiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin. This suggests enhanced potency in targeting cancer cells .
  • Antimicrobial Studies : Another investigation focused on the antibacterial properties of various acetamide derivatives found that this compound not only inhibited biofilm formation but also showed superior activity compared to standard antibiotics at equivalent concentrations .

Q & A

Q. Critical Conditions :

  • Solvents like dimethylformamide (DMF) or dichloromethane enhance reactivity .
  • Temperature control (reflux at 80–100°C) and inert atmospheres (N₂/Ar) prevent side reactions .
  • Yields (typically 60–85%) depend on purification methods (recrystallization vs. column chromatography) .

Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are data interpreted?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of substituents. For example, the 3-fluorophenyl group shows distinct splitting patterns (meta-substitution) in ¹H NMR .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₈H₁₆F₂N₂O₂) and detects isotopic patterns for halogen atoms .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Advanced Tip : Discrepancies in NMR data (e.g., unexpected coupling constants) may arise from conformational flexibility; variable-temperature NMR or computational modeling (DFT) can resolve these .

How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Conflicting bioactivity results (e.g., varying IC₅₀ values in enzyme inhibition assays) require:

  • Standardized Assay Conditions :
    • Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds .
    • Validate solubility (DMSO concentration ≤0.1%) to avoid false negatives .
  • Dose-Response Curves : Perform triplicate measurements across 8–10 concentration points to ensure reproducibility .
  • Mechanistic Studies : Pair enzymatic assays with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Example : If cytotoxicity varies between studies, check for differences in mitochondrial activity assays (MTT vs. resazurin) .

What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and pharmacodynamic properties?

Q. Advanced Research Focus

  • In Vitro Models :
    • CYP450 Inhibition Assays : Assess metabolic stability using human liver microsomes .
    • Caco-2 Permeability : Predict intestinal absorption .
  • In Vivo Models :
    • Rodent Studies : Monitor plasma half-life (t₁/₂) and bioavailability via intravenous vs. oral administration .
    • Tissue Distribution : Use radiolabeled analogs (³H/¹⁴C) to track compound localization .

Data Interpretation : Low oral bioavailability may prompt structural modifications (e.g., adding prodrug moieties) .

How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Q. Advanced Research Focus

  • Key Modifications :
    • Replace the 4-ethylphenyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions .
    • Vary the fluorophenyl position (para vs. meta) to alter electronic effects .
  • Methodology :
    • Synthesize 10–15 analogs and test against target enzymes (e.g., COX-2 or EGFR kinases) .
    • Use QSAR models (e.g., CoMFA) to predict activity cliffs .

Case Study : Analogues with electron-withdrawing groups on the oxadiazole ring showed 3-fold higher inhibition of EGFR .

What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Q. Basic Research Focus

  • Optimized Workflow :
    • Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective purification .
    • Use flow chemistry for hazardous steps (e.g., POCl₃-mediated cyclizations) .
  • Quality Control :
    • Implement in-line FTIR or HPLC monitoring to detect intermediates .
    • Set acceptance criteria (e.g., ≥95% purity by HPLC, residual solvents <500 ppm) .

How do computational methods enhance the understanding of this compound’s mechanism of action?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 100 ns trajectories to assess stability) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR-guided modifications .
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier permeability and hepatotoxicity .

Limitation : Computational predictions require experimental validation due to force field inaccuracies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.